(1-Methoxy-2-methylpropyl)benzene
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Overview
Description
(1-Methoxy-2-methylpropyl)benzene, also known as 1-methoxy-2-methylbenzene, is an organic compound with the molecular formula C8H10O. It is a derivative of benzene, where a methoxy group and a methyl group are attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxy-2-methylpropyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods: On an industrial scale, the production of this compound can involve multi-step synthesis processes. These processes often start with the nitration of benzene, followed by reduction to form aniline, and subsequent alkylation and methoxylation steps .
Chemical Reactions Analysis
Types of Reactions: (1-Methoxy-2-methylpropyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it to the corresponding alkane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenols, quinones.
Reduction: Alkane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
(1-Methoxy-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylpropyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups influence the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the methoxy group acts as an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles .
Comparison with Similar Compounds
Anisole (methoxybenzene): Similar structure but lacks the methyl group.
Toluene (methylbenzene): Similar structure but lacks the methoxy group.
o-Cresol (2-methylphenol): Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness: (1-Methoxy-2-methylpropyl)benzene is unique due to the presence of both methoxy and methyl groups on the benzene ring. This combination of substituents influences its chemical reactivity and physical properties, making it distinct from other benzene derivatives .
Properties
CAS No. |
52067-39-7 |
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Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(1-methoxy-2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)11(12-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 |
InChI Key |
WXPXTXLMFMGGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)OC |
Origin of Product |
United States |
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